molecular formula C14H18N2 B8671802 N-benzyl-N'-cyclohexylcarbodiimide

N-benzyl-N'-cyclohexylcarbodiimide

Cat. No.: B8671802
M. Wt: 214.31 g/mol
InChI Key: PPJWMNPSKPESFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-N'-cyclohexylcarbodiimide is a carbodiimide compound characterized by a benzyl group (C₆H₅CH₂–) attached to one nitrogen and a cyclohexyl group (C₆H₁₁–) attached to the other nitrogen of the carbodiimide (–N=C=N–) backbone. Carbodiimides are widely employed as coupling agents in organic synthesis, particularly for activating carboxylic acids to form amides or esters. The benzyl substituent may enhance solubility in polar aprotic solvents compared to bulkier cyclohexyl or phenyl groups, while the cyclohexyl moiety could improve thermal stability .

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

InChI

InChI=1S/C14H18N2/c1-3-7-13(8-4-1)11-15-12-16-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-11H2

InChI Key

PPJWMNPSKPESFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=C=NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-benzyl-N'-cyclohexylcarbodiimide with structurally related carbodiimides, focusing on molecular properties, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties & Applications References
This compound C₁₄H₁₇N₂ 213.30 (calc.) Not available Hypothesized: Enhanced solubility due to benzyl group; potential use in peptide coupling. Inferred
N,N'-Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂ 206.33 538-75-0 High reactivity in peptide synthesis; hydrophobic, may cause allergic reactions .
N-Cyclohexyl-N′-phenylcarbodiimide C₁₃H₁₆N₂ 200.29 3878-67-9 Intermediate hydrophobicity; used in polymer crosslinking .
N-Methyl-N'-phenylcarbodiimide C₈H₉N₂ 133.17 4172-91-2 Lower molecular weight; limited thermal stability; niche applications in small-molecule synthesis .

Key Findings:

Reactivity: DCC is the most reactive due to its symmetrical cyclohexyl groups, which stabilize the intermediate O-acylisourea during coupling reactions .

Solubility :

  • DCC is poorly soluble in water but dissolves in organic solvents like dichloromethane . The benzyl analog likely exhibits better solubility in polar solvents (e.g., DMF, acetonitrile) due to its aromatic substituent.

Substitution with a benzyl group may mitigate toxicity, though direct evidence is lacking.

Applications :

  • DCC dominates in peptide synthesis, while N-cyclohexyl-N′-phenylcarbodiimide is employed in polymer chemistry . The benzyl-cyclohexyl variant could bridge these applications, offering tunable solubility and reactivity.

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